Chaetoglobosin A

Description

Properties

IUPAC Name |

(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMWCYMRLMEZJH-VOXRAUTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891790 | |

| Record name | Chaetoglobosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50335-03-0 | |

| Record name | Chaetoglobosin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50335-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaetoglobosins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050335030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoglobosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Chaetoglobosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin A, a potent mycotoxin belonging to the cytochalasan class, has garnered significant scientific interest due to its diverse biological activities, including notable antitumor, antifungal, and nematicidal properties. First identified in Chaetomium globosum, this complex heterocyclic molecule exerts its primary mechanism of action by disrupting the cellular cytoskeleton, leading to apoptosis and inhibition of cell proliferation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its fungal production, extraction, and purification, and presents its biological activities in a quantitative format. Furthermore, this document includes visualizations of the isolation workflow and the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, oncology, and phytopathology.

Discovery and Producing Organisms

This compound was first reported in 1973 as a cytotoxic metabolite isolated from the fungus Chaetomium globosum.[1] This filamentous fungus remains the primary and most prolific producer of this compound and its analogues.[2][3] While C. globosum is the most well-known source, other fungal species have also been reported to produce chaetoglobosins, including those from the genera Penicillium, Phomopsis, and Discosia.[4] Endophytic strains of C. globosum, such as those found in the medicinal plant Ginkgo biloba, have also been identified as producers of this mycotoxin.[5] The biosynthesis of this compound is complex, involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[6]

Experimental Protocols

Fungal Fermentation for this compound Production

2.1.1. Culture Media and Conditions:

-

Potato Dextrose Agar (PDA): A common medium for the cultivation of Chaetomium globosum.[7]

-

Solid-State Fermentation: Cornstalks can be used as a solid substrate for fermentation. A typical medium consists of cornstalks, ammonium chloride, and water.[1]

-

Liquid Fermentation: Potato Dextrose Broth (PDB) is frequently used for submerged fermentation.[7]

-

Incubation: Cultures are typically incubated at 28°C for 9 to 15 days.[1][7] Optimal production of this compound has been observed at a neutral pH.[8][9]

2.1.2. Inoculation:

Spore suspensions of C. globosum (e.g., 1 x 10⁷ spores/mL) are used to inoculate the fermentation medium.[1][7]

Extraction of this compound

2.2.1. Solvent Extraction:

-

The fermentation broth and/or mycelial mass are extracted with an organic solvent. Ethyl acetate, methanol, and acetone have been used effectively.[1][7][8]

-

For solid fermentation, the substrate is soaked in the chosen solvent.[10]

-

The organic extract is then concentrated under reduced pressure using a rotary evaporator.[7]

2.2.2. Sample Preparation for Analysis:

The crude extract is dissolved in a suitable solvent like methanol and filtered through a 0.22 µm filter before HPLC analysis.[7]

Purification of this compound

2.3.1. High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[7][10]

-

Mobile Phase: An isocratic system of acetonitrile and water (e.g., 45:55 v/v) or a gradient system can be employed.[7][8] A mobile phase of 70% methanol has also been reported.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min for analytical HPLC.[7][10]

-

Detection: UV detection is performed at a wavelength where this compound absorbs, typically around 220 nm.

-

Semi-Preparative HPLC: For isolating larger quantities, a wider bore C18 column (e.g., 10 mm x 250 mm) is used with a higher flow rate (e.g., 3.0 mL/min).[10]

2.3.2. Further Purification:

For obtaining highly pure this compound, crystallization from a suitable solvent can be performed after HPLC purification.[10]

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HRESIMS).[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the complete chemical structure.[6][11][12]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[10]

Quantitative Data

Production Yields of this compound

| Producing Strain / Condition | Yield | Reference |

| Chaetomium globosum W7 (Wild Type) | 58.66 mg/L | [7] |

| C. globosum W7 with CgMfs1 gene silencing | 17.13 - 19.95 mg/L | [7] |

| C. globosum W7 with CgMfs1 gene overexpression | 298.77 mg/L | [7] |

| C. globosum W7 on cornstalks | 0.34 mg/g | [13] |

| Engineered C. globosum in PDA medium | 265.93 mg/L | [14] |

| Engineered C. globosum on potato starch waste | 176.92 mg/L | [14] |

Biological Activity of this compound

| Activity Type | Cell Line / Organism | IC₅₀ / EC₅₀ | Reference |

| Antitumor | T-24 (Human Bladder Cancer) | 48.14 µM | [15] |

| HCT116 (Human Colon Cancer) | 3.15 - 8.44 µM | [5] | |

| KB, K562, MCF-7, HepG2 | 18 - 30 µg/mL | [4] | |

| LNCaP (Human Prostate Cancer) | 0.62 µM (for Chaetoglobosin E) | [16] | |

| B16F10 (Mouse Melanoma) | 2.78 µM (for Chaetoglobosin E) | [16] | |

| Antifungal | Rhizoctonia solani | 3.88 µg/mL | [13] |

| Botrytis cinerea | < 10 µg/mL (for various chaetoglobosins) | [12] | |

| Nematicidal | Meloidogyne incognita | - | [17] |

| Acute Toxicity (LD₅₀) | Male Mice (subcutaneous) | 6.5 mg/kg | [18] |

| Female Mice (subcutaneous) | 17.8 mg/kg | [18] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realm of oncology. The methodologies for its production, isolation, and purification are well-established, allowing for a consistent supply for research and development. Genetic engineering of the producing strains has shown considerable promise in enhancing yields. The elucidation of its mechanism of action, involving the disruption of the cytoskeleton and modulation of key signaling pathways, provides a solid foundation for its further investigation as a drug lead. This technical guide consolidates the core knowledge on this compound, serving as a practical resource for the scientific community to build upon in the quest for novel therapeutics.

References

- 1. New production process of the antifungal this compound using cornstalks | Brazilian Journal of Microbiology [elsevier.es]

- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. New insight into the production improvement and resource generation of this compound in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. New production process of the antifungal this compound using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytoglobosins H and I, New Antiproliferative Cytochalasans from Deep-Sea-Derived Fungus Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioaustralis.com [bioaustralis.com]

- 18. Acute toxic effects of this compound, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

A Technical Guide to Chaetoglobosin A Producing Fungi: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A (ChA) is a potent cytochalasan mycotoxin produced by a variety of fungi, most notably species within the genus Chaetomium. As a member of the chaetoglobosin family, ChA possesses a complex chemical structure characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with an indole group.[1] This intricate architecture underpins its diverse and significant biological activities, which have garnered considerable interest in the fields of drug discovery and biotechnology. ChA is known to exhibit strong cytotoxic, antifungal, and anticancer properties, primarily through its interaction with the cellular actin cytoskeleton.[2][3] This technical guide provides an in-depth overview of this compound, focusing on the producing fungal species, its biosynthesis, biological effects, and the experimental methodologies used in its study.

Fungi Producing this compound

While several fungal species have been identified as producers of chaetoglobosins, Chaetomium globosum is the most prolific and well-studied source of this compound.[1][4] This fungus is a common saprophyte found in soil and on decaying plant material, and it is also frequently isolated from water-damaged buildings.[4] Other species known to produce this compound or its analogues include Chaetomium elatum, Phomopsis sp., and Botryosphaeria dothidea.[1] The production of ChA is influenced by various factors, including the fungal strain, culture medium, and fermentation conditions such as pH and temperature.[5][6]

Quantitative Data on this compound Production and Bioactivity

The production yields of this compound and its biological efficacy vary significantly depending on the producing strain and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Production of this compound by Various Fungal Strains and Fermentation Conditions

| Fungal Strain | Substrate/Medium | Fermentation Time | Yield | Reference |

| Chaetomium globosum W7 | Cornstalks (solid-state) | 14 days | 0.34 mg/g | [6] |

| Chaetomium globosum W7 (Engineered) | Potato Starch Industrial Waste | 10 days | 197.58 mg/L | [7] |

| Chaetomium globosum NK102 | Potato-glucose | Not Specified | 50.5 mg/L | [6] |

| Chaetomium globosum (Overexpression of CgcheR) | Not Specified | Not Specified | 260 mg/L | [8] |

Table 2: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T-24 | Human Bladder Cancer | 48.14 ± 10.25 | [9] |

| A549 | Lung Cancer | 6.56 | [10] |

| SGC-7901 | Gastric Cancer | 7.48 | [10] |

| MDA-MB-435 | Melanoma | 37.56 | [10] |

| HepG2 | Liver Cancer | 38.62 | [10] |

| HCT116 | Colon Cancer | 3.15 | [10] |

| P388 | Murine Leukemia | 3.67 | [10] |

| MCF-7 | Breast Cancer | 2.1 | [11] |

| K562 | Chronic Myelogenous Leukemia | 8.9 | [11] |

| Huh-7 | Liver Cancer | 1.4 | [11] |

Table 3: Antifungal Activity of this compound (MIC/EC50 Values)

| Fungal Pathogen | Activity Metric | Value (µg/mL) | Reference |

| Rhizoctonia solani | IC50 | 3.88 | [12] |

| Setosphaeria turcica | Not Specified | Not Specified | [6] |

| Rhizopus stolonifer | Not Specified | Not Specified | [6] |

| Coniothyrium diplodiella | Not Specified | Not Specified | [6] |

| Botrytis cinerea | EC50 | <10 | [13] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[14] The core structure is assembled by a PKS-NRPS enzyme, followed by a series of post-PKS modifications, including oxidations and a Diels-Alder reaction, to yield the final product.[14] The biosynthetic gene cluster for ChA in Chaetomium globosum has been identified and includes genes encoding the PKS-NRPS, as well as regulatory proteins.[8]

Several transcription factors have been shown to regulate the biosynthesis of this compound. CgcheR is a pathway-specific activator, and its overexpression can significantly increase ChA production.[8] CgTF1, a homolog of CgcheR, also positively regulates ChA biosynthesis and sporulation.[15] Conversely, CgTF6, a C2H2 transcription factor, acts as a negative regulator.[15] The Gα-cAMP/PKA signaling pathway has also been implicated in the positive regulation of ChA biosynthesis.[11]

Caption: Biosynthesis and regulation of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the disruption of the actin cytoskeleton.[3][16] By binding to actin filaments, ChA inhibits their polymerization and depolymerization, leading to a cascade of cellular effects including inhibition of cell division, migration, and induction of apoptosis.[3][17]

The cytotoxic and anticancer effects of this compound are mediated through the modulation of several key signaling pathways. In human bladder cancer cells, ChA has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the MAPK (mitogen-activated protein kinase) and PI3K-AKT-mTOR (phosphatidylinositol 3-kinase-protein kinase B-mammalian target of rapamycin) pathways.[9][13]

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Fungal Fermentation for this compound Production

A standardized protocol for the production of this compound in a laboratory setting involves the following steps:

-

Strain and Media Preparation: Chaetomium globosum (e.g., W7 strain, CGMCC 3.14974) is maintained on Potato Dextrose Agar (PDA) slants. For fermentation, a spore suspension is prepared. The fermentation medium can be a liquid broth such as Potato Dextrose Broth (PDB) or a solid substrate like cornstalks supplemented with nutrients.[6][18]

-

Inoculation and Incubation: A defined number of spores (e.g., 1 x 107 spores) are inoculated into the fermentation medium.[18] The culture is then incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 9-15 days) with shaking (for liquid cultures) to ensure adequate aeration.[8][18]

-

Extraction: After incubation, the fungal biomass and fermentation broth are separated. The broth is typically extracted with an equal volume of an organic solvent such as ethyl acetate.[8] The mycelia can be sonicated to release intracellular metabolites and then extracted with the same solvent.[8]

-

Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through chromatographic techniques. This often involves an initial fractionation using column chromatography with silica gel or reverse-phase C18 material, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[11]

Caption: Workflow for ChA production and isolation.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds like this compound.

-

Cell Seeding: Cancer cells (e.g., T-24) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[13]

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a defined period (e.g., 24, 48, or 72 hours).[13]

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 4 hours at 37°C.[13]

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[13] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Analysis of Actin Cytoskeleton Disruption

The effect of this compound on the actin cytoskeleton can be visualized using fluorescence microscopy.

-

Cell Treatment: Cells are grown on coverslips and treated with this compound for a specified time.

-

Fixation and Permeabilization: The cells are fixed with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Staining: The actin filaments are stained with a fluorescently labeled phalloidin conjugate (e.g., TRITC-phalloidin). The nuclei can be counterstained with a DNA-binding dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Disruption of the normal actin filament network, such as aggregation or depolymerization, is indicative of the compound's effect.

Conclusion

This compound, a secondary metabolite from various fungi, particularly Chaetomium globosum, continues to be a molecule of significant scientific interest. Its potent biological activities, especially its anticancer effects, stem from its ability to disrupt the actin cytoskeleton and modulate critical cellular signaling pathways. This guide has provided a comprehensive overview of the current knowledge on this compound, from the producing organisms and biosynthesis to its mechanism of action and the experimental protocols for its study. Further research into the optimization of its production, elucidation of its detailed molecular interactions, and exploration of its therapeutic potential is warranted and holds promise for the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. abcam.com [abcam.com]

- 8. New insight into the production improvement and resource generation of this compound in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. New production process of the antifungal this compound using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Chaetoglobosin A Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a potent cytochalasan-type mycotoxin produced by various fungi, most notably from the genus Chaetomium. It exhibits a wide range of biological activities, including cytotoxicity, antimicrobial effects, and inhibition of cell motility and division by interfering with actin polymerization. These properties make this compound and its derivatives attractive candidates for drug development, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, chemical intermediates, and regulatory networks that govern its production.

The this compound Biosynthetic Gene Cluster (che)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the che cluster in Chaetomium globosum. This cluster encodes all the necessary enzymes for the assembly and modification of the this compound molecule.[1] The organization of the che gene cluster in C. globosum has been identified and is crucial for understanding the coordinated expression of the biosynthetic genes. A comparative overview of the che gene cluster in Penicillium expansum and Chaetomium globosum is presented below.[2]

Table 1: Genes of the this compound Biosynthetic Cluster in Chaetomium globosum

| Gene | Proposed Function |

| cheA (CHGG_01239) | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) |

| cheB (CHGG_01238) | Enoyl reductase |

| cheD | Diels-Alderase (putative) |

| cheE (CHGG_01242-1) | Cytochrome P450 monooxygenase |

| cheF (CHGG_01242-2) | FAD-dependent monooxygenase |

| cheG (CHGG_01243) | Cytochrome P450 monooxygenase |

| CgcheR (CHGG_01237) | Pathway-specific Zn(II)2Cys6 transcription factor |

The Core Biosynthetic Machinery: PKS-NRPS and Modifying Enzymes

The assembly of the this compound scaffold is a fascinating example of the interplay between a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) and a series of tailoring enzymes.

The PKS-NRPS Hybrid Enzyme (CheA)

The cornerstone of this compound biosynthesis is the multifunctional enzyme CheA, a PKS-NRPS hybrid.[3] This large protein is responsible for the iterative synthesis of the polyketide chain and the incorporation of an amino acid precursor.

-

Polyketide Synthesis: The PKS domain of CheA utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct a nonaketide chain.

-

Nonribosomal Peptide Synthesis: The NRPS domain of CheA incorporates the amino acid L-tryptophan into the growing molecule.

The Enoyl Reductase (CheB)

Working in concert with CheA is the enoyl reductase CheB. This enzyme is crucial for the reduction of a specific double bond within the polyketide chain, which is essential for the correct stereochemistry and subsequent cyclization of the molecule.[3]

Post-PKS-NRPS Modifications

Following the action of CheA and CheB, the linear precursor undergoes a series of intricate modifications, including cyclization and oxidation, to yield the final this compound structure. These modifications are catalyzed by a suite of tailoring enzymes encoded within the che cluster.

-

Diels-Alderase (putative CheD): An intramolecular Diels-Alder reaction is a key step in the formation of the characteristic perhydroisoindolone ring system of this compound. While not definitively characterized, a putative Diels-Alderase, CheD, is believed to catalyze this crucial cyclization.

-

Oxidative Tailoring Enzymes (CheE, CheF, CheG): A series of redox enzymes, including two cytochrome P450 monooxygenases (CheE and CheG) and an FAD-dependent monooxygenase (CheF), are responsible for the intricate pattern of hydroxylations and epoxidation on the this compound scaffold.[4] The combinatorial action of these enzymes leads to the formation of various intermediates and ultimately this compound.[4]

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound begins with simple metabolic precursors and proceeds through a series of complex chemical transformations.

Precursors:

-

Acetyl-CoA (starter unit for polyketide synthesis)

-

Malonyl-CoA (extender units for polyketide synthesis)

-

L-tryptophan (amino acid incorporated by NRPS)

Key Intermediates:

-

Prochaetoglobosin I: The initial product of the PKS-NRPS and enoyl reductase, which then undergoes cyclization.

-

Cytoglobosin D: A dihydroxylated intermediate.

-

Chaetoglobosin J: An oxidized intermediate derived from Cytoglobosin D.

-

Prochaetoglobosin IV: An epoxidized intermediate.

-

20-dihydrothis compound: A dihydroxylated and epoxidized intermediate.

The final steps of the pathway involve a network of oxidative reactions catalyzed by CheE, CheF, and CheG, which can act in different orders, leading to a "metabolic grid" of intermediates that all converge on the final product, this compound.[4]

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network of transcription factors and signaling pathways. Understanding these regulatory mechanisms is key to developing strategies for enhancing the production of this valuable compound.

Pathway-Specific Transcription Factor (CgcheR)

The che cluster contains its own pathway-specific transcription factor, CgcheR, which belongs to the Zn(II)2Cys6 family.[1] Gene disruption experiments have shown that CgcheR is a positive regulator, and its absence completely abolishes this compound production.[1] Conversely, overexpression of CgcheR leads to a significant increase in this compound yield.[1]

Global Regulators and Signaling Pathways

In addition to the pathway-specific regulator, global regulators and signaling pathways also play a crucial role in modulating this compound biosynthesis.

-

CgTF1 and CgTF6: CgTF1, a homolog of CgcheR, and a putative C2H2 transcription factor, CgTF6, are involved in a regulatory cascade. CgTF1 positively regulates the expression of the che cluster, while CgTF6 acts as a negative regulator.[5]

-

Gα-cAMP/PKA Pathway: The heterotrimeric Gα protein-cAMP/PKA signaling pathway has been shown to positively regulate this compound biosynthesis.[6]

-

LaeA: The global regulator LaeA, known to control secondary metabolism in many fungi, also positively influences the production of this compound.[5]

Caption: Regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

Several studies have reported quantitative data on the production of this compound, particularly in response to genetic modifications. This data is crucial for developing high-yielding strains for industrial applications.

Table 2: Impact of Genetic Modifications on this compound Yield in Chaetomium globosum

| Genetic Modification | Strain/Condition | This compound Titer (mg/L) | Fold Change | Reference |

| Wild Type | C. globosum | 52 | - | [1] |

| Overexpression of CgcheR | C. globosum | 260 | 5.0x | [1] |

| Wild Type | C. globosum W7 | 58.66 | - | [7] |

| Silencing of CgMfs1 (MFS1-3) | C. globosum W7 | 19.95 | 0.34x | [7] |

| Silencing of CgMfs1 (MFS1-4) | C. globosum W7 | 17.13 | 0.29x | [7] |

| Overexpression of CgMfs1 (OEX13) | C. globosum W7 | 298.77 | 5.1x | [7] |

| Wild Type (Cornstalk media) | C. globosum W7 | 40.32 | - | [7] |

| Overexpression of CgMfs1 (OEX13) (Cornstalk media) | C. globosum W7 | 191.90 | 4.76x | [7] |

| Wild Type | C. globosum | 63.19 | - | [8] |

| CgXpp1 knockout + CgMfs overexpression | C. globosum | 265.93 | 4.2x | [8] |

| Engineered Strain (Optimized Fermentation) | C. globosum | 197.58 | 3.12x (vs WT) | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Fungal Strains and Culture Conditions

-

Strains: Chaetomium globosum is the primary organism used for studying this compound biosynthesis.

-

Media: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) are commonly used for routine culture and fermentation.[7] For enhanced production, optimized media or alternative substrates like cornstalk can be utilized.[7][9]

-

Fermentation: Fermentations are typically carried out in shake flasks at 28°C for 9-15 days.[7] Parameters such as pH, temperature, and aeration can be optimized to maximize yield.[8]

Genetic Manipulation

-

Gene Disruption and Overexpression: Genetic modifications in C. globosum are often achieved using Agrobacterium tumefaciens-mediated transformation (ATMT) or CRISPR/Cas9-based methods.

-

RNA Interference (RNAi): Gene silencing through RNAi has been successfully used to investigate gene function in the this compound pathway.[10]

Caption: General experimental workflow for studying this compound biosynthesis.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantification of this compound in fungal extracts. A C18 column is typically used with a mobile phase of acetonitrile and water.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed for the identification and confirmation of this compound and its biosynthetic intermediates.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of novel intermediates and final products.[12]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided a deep understanding of the genetic and biochemical basis for the production of this complex and bioactive molecule. This knowledge opens up new avenues for metabolic engineering to enhance the production of this compound and to generate novel derivatives with improved pharmacological properties. Future research will likely focus on the detailed enzymatic mechanisms, the discovery of novel regulatory elements, and the application of synthetic biology approaches to reconstitute and engineer the pathway in heterologous hosts. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field, providing the foundational knowledge necessary to advance the science and application of this compound.

References

- 1. Functional analysis of a this compound biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Contributes to the Antagonistic Action of Chaetomium globosum Strain 61239 Toward the Apple Valsa Canker Pathogen Cytospora mali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combinatorial generation of complexity by redox enzymes in the this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates this compound Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gα-cAMP/PKA pathway positively regulates pigmentation, this compound biosynthesis and sexual development in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insight into the production improvement and resource generation of this compound in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New production process of the antifungal this compound using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Fungal Origins of Chaetoglobosin A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a potent mycotoxin belonging to the cytochalasan family of fungal secondary metabolites.[1] First reported in 1973, this indole alkaloid is characterized by a complex chemical structure featuring a substituted isoindole scaffold fused to a macrocyclic ring.[1][2] Its biological activity is primarily attributed to its ability to disrupt actin polymerization, a fundamental cellular process.[3] This interference with the cytoskeleton leads to a range of cytotoxic effects, making this compound a subject of significant interest in cancer research and as a potential antifungal agent.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative production data, detailed experimental protocols for its isolation, and an examination of its biosynthetic regulation and mechanism of action.

Primary Natural Sources

This compound is predominantly produced by fungi, with the most prolific and well-documented source being the filamentous fungus Chaetomium globosum .[2][3][4] This species is ubiquitous, commonly found in soil, on decaying plant material, and as a contaminant in damp indoor environments.[4][5] While C. globosum is the principal producer, other fungi have been identified as sources of various chaetoglobosins, highlighting the broader distribution of this class of metabolites within the fungal kingdom.

Other fungi reported to produce chaetoglobosins include:

-

Chaetomium elatum[6]

-

Chaetomium subaffine[6]

-

Penicillium chrysogenum[1]

-

Penicillium expansum[1]

-

Phomopsis leptostromiformis[1]

-

Cylindrocladium floridanum[1]

-

Stenocarpella maydis[1]

-

Ijuhya vitellina[1]

-

Botryosphaeria dothidea[6]

Quantitative Production of this compound

The yield of this compound from fungal fermentation is highly variable and depends on the specific strain, culture conditions, and substrate used. Genetic modifications have also been shown to significantly enhance production. The following tables summarize reported yields from various studies.

Table 1: this compound Yield from Wild-Type and Genetically Modified Chaetomium globosum Strains

| Strain of C. globosum | Culture Condition | Yield (mg/L) | Reference |

| Wild-Type | Not Specified | 52 | [7] |

| CgcheR Overexpression Mutant | Not Specified | 260 | [7] |

| W7 (Wild-Type) | PDA Broth, 15 days | 58.66 | [2] |

| OEX13 (Overexpression Mutant) | PDA Broth | 298.77 | [2] |

| MFS1-3 (Silent Mutant) | PDA Broth, 15 days | 19.95 | [2] |

| MFS1-4 (Silent Mutant) | PDA Broth, 15 days | 17.13 | [2] |

| WT Strain | PDB, 7 days | ~146 | [8] |

| Δcgpks11 (Deletion Mutant) | PDB, 7 days | 234 | [8] |

Table 2: this compound Yield from Solid-State Fermentation

| Substrate | Producing Organism | Yield (mg/g) | Reference |

| Cornstalks | C. globosum W7 | 0.34 | [9][10] |

Biosynthesis and Its Regulation

The biosynthesis of this compound is a complex process initiated by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[7][11] The pathway involves the condensation of a polyketide backbone with tryptophan.[1] A key intermediate, prochaetoglobosin, is formed through a Diels-Alder reaction, which then undergoes a series of oxidative modifications to yield the final this compound molecule.[8][11]

In C. globosum, the Gα-cAMP/PKA signaling pathway has been shown to positively regulate the biosynthesis of this compound.[12] Knockdown of the Gα-encoding gene, gna-1, leads to a significant decrease in this compound production, which can be restored by the addition of a cAMP analog or by simultaneously silencing the PKA regulatory subunit gene, pkaR.[12]

Experimental Protocols

Fungal Cultivation for this compound Production

a. Media Preparation:

-

Potato Dextrose Agar (PDA): Commercially available or prepared by boiling 200 g of potato in water, adding 20 g dextrose, and 15 g agar per liter.[2]

-

Potato Dextrose Broth (PDB): Same as PDA but without the agar.

-

Cornstalk Fermentation Medium: Per 100 ml of water, add 5 g cornstalk powder, 0.06 g (NH₄)₂SO₄, 0.2 g NaCl, 0.02 g MgSO₄·7H₂O, 0.5 g K₂HPO₄, and 0.25 g yeast extract.[2]

b. Inoculation and Incubation:

-

Cultivate the desired C. globosum strain on PDA plates at 28°C to obtain spores.[2]

-

Prepare a spore suspension.

-

Inoculate 50 ml of liquid medium (e.g., PDA broth) in a 150 ml flask with the spore suspension.[2]

-

Incubate the culture at 28°C with shaking at 180 rpm for 7 to 15 days.[2][8] For solid-state fermentation, inoculate the cornstalk medium and incubate for 15 days.[2]

Extraction and Purification of this compound

The following protocol is a composite of methods described in the literature.[1][2][10][13][14]

a. Extraction:

-

After incubation, separate the mycelia from the fermentation broth by vacuum filtration.[8]

-

Extract the filtrate (broth) with an equal volume of ethyl acetate or acetone.[2][9] Agitate and allow the layers to separate.

-

Subject the mycelial pellets to ultrasonic disruption and extract with an equal volume of ethyl acetate.[2]

-

Combine the organic extracts, dehydrate with anhydrous sodium sulfate, and filter.[2]

-

Concentrate the extract in a rotary evaporator at 35-40°C.[2][10]

b. Purification:

-

For preliminary purification, n-hexane can be used to degrease the sample.[10]

-

Filter the dissolved extract through a 0.22 µm filter before injection.[2]

-

Perform semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[13]

-

Manually collect the fractions corresponding to the this compound peak.

-

Concentrate the collected fractions to allow for crystallization of the purified compound.[13]

c. Quantification:

-

Analyze the purified compound using analytical HPLC with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[2]

-

Use an isocratic elution system of 45% acetonitrile in water at a flow rate of 1.0 ml/min.[2]

-

Quantify the concentration by comparing the peak area to a standard curve generated with a this compound standard.[2]

Mechanism of Action: Actin Cytoskeleton Disruption

This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton.[3] It functions by binding to the barbed (fast-growing) ends of actin filaments, effectively capping them and preventing the addition of new actin monomers. This action inhibits actin polymerization, a process vital for cell division, motility, and maintenance of cell shape.[1][3] The disruption of microfilaments leads to alterations in cell morphology and can ultimately trigger apoptosis.[3]

References

- 1. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 2. New insight into the production improvement and resource generation of this compound in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]

- 4. This compound (CHA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. mdpi.com [mdpi.com]

- 6. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional analysis of a this compound biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes this compound Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New production process of the antifungal this compound using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New production process of the antifungal this compound using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Gα-cAMP/PKA pathway positively regulates pigmentation, this compound biosynthesis and sexual development in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

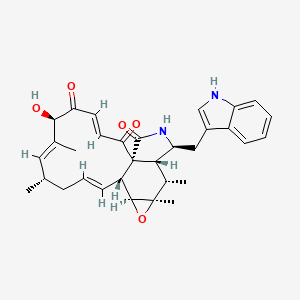

Chaetoglobosin A chemical structure and properties

Chaetoglobosin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent member of the cytochalasan class of mycotoxins, which are secondary metabolites produced by various fungi, most notably those from the Chaetomium genus, particularly Chaetomium globosum.[1][2] Structurally, it is a complex polyketide-amino acid hybrid metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.[3][4][5] First isolated from Chaetomium globosum, this compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.[3]

This compound is best known for its profound effects on the eukaryotic cytoskeleton, specifically its ability to disrupt actin polymerization.[2][6] This primary mechanism of action underpins its broad bioactivity spectrum, which includes potent cytotoxic effects against a range of cancer cell lines, as well as antifungal, nematicidal, and phytotoxic properties.[1][4][7][8] Its ability to induce apoptosis in cancer cells by targeting the cytoskeleton makes it a valuable tool for cellular biology research and a potential lead compound in the development of novel anticancer therapeutics.[1][2] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex, chirally dense structure. It belongs to a class of natural products known as cytochalasans, which are characterized by a highly substituted perhydroisoindol-1-one core linked to a macrocycle. In the case of chaetoglobosins, this core is appended with an indole group derived from tryptophan.[4][9][10]

IUPAC Name: (1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0¹,¹⁸.0¹⁴,¹⁶]henicosa-3,7,11-triene-2,5,21-trione[11]

Chemical Structure: The structure features a tricyclic core fused to an 11-membered macrocyclic ring, with an epoxide group and multiple stereocenters.[3][12]

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₆N₂O₅ | [2][11][12][13][14] |

| Molecular Weight | 528.64 g/mol | [1][2][12][13] |

| CAS Number | 50335-03-0 | [1][12][13][14] |

| Appearance | Solid | [14] |

| Purity | ≥98% (by HPLC) | [13][14] |

| Solubility | Soluble in DMSO and methanol (10 mg/mL) | [1] |

| Storage | -20°C | [1][14] |

Biological Activities

This compound exhibits a wide array of biological effects, stemming from its interaction with actin. These activities have been documented in various cell types and organisms.

Cytotoxic Activity

A significant body of research has focused on the potent cytotoxicity of this compound against various human cancer cell lines. It induces apoptosis and inhibits cell proliferation at micromolar or even nanomolar concentrations.[1][15]

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| HCT116 | Human Colon Cancer | 3.15 - 8.44 | [7][16] |

| KB | Human Oral Cancer | ~18-30 µg/mL | [17] |

| K562 | Human Leukemia | ~18-30 µg/mL | [17] |

| MCF-7 | Human Breast Cancer | ~18-30 µg/mL | [17] |

| HepG2 | Human Liver Cancer | ~18-30 µg/mL | [17] |

| A549 | Human Lung Cancer | - | [18] |

| MDA-MB-231 | Human Breast Cancer | - | [18] |

| Chronic Lymphocytic Leukemia (CLL) Cells | Leukemia | - | [1] |

Antifungal and Nematicidal Activity

This compound has demonstrated notable activity against various plant-pathogenic fungi and nematodes, suggesting its potential application in agriculture as a biocontrol agent.[1][3][4]

| Organism | Activity Type | Effect | Source(s) |

| Phytopathogenic Fungi | Antifungal | Growth inhibition | [8] |

| Meloidogyne incognita (Root-knot nematode) | Nematicidal | Mortality of juveniles, inhibition of proliferation and egg hatching | [1] |

Phytotoxic Activity

The compound also shows significant phytotoxicity, inhibiting the growth of seedlings at low concentrations.[4]

| Plant | Concentration | Inhibitory Rate | Source(s) |

| Radish (Raphanus sativus) | 50 ppm | >60% | [7][16] |

Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of this compound is actin, a critical component of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[2][6] this compound belongs to the cytochalasan family of mycotoxins, which are well-known for their ability to interfere with actin dynamics.[9][19]

The mechanism involves the following key steps:

-

Binding to Actin Filaments: this compound binds to the barbed (fast-growing) end of filamentous actin (F-actin).[19][20]

-

Inhibition of Polymerization: This binding event physically blocks the addition of new actin monomers (G-actin) to the filament, thereby inhibiting its elongation.[6][20]

-

Disruption of Actin Dynamics: By preventing polymerization, this compound disrupts the dynamic equilibrium between F-actin and G-actin, leading to a net depolymerization and collapse of the actin cytoskeleton.[19]

-

Cellular Consequences: The disruption of the actin cytoskeleton leads to a cascade of cellular effects, including inhibition of cell division (cytokinesis), loss of cell motility, changes in cell morphology, and ultimately, the induction of apoptosis (programmed cell death).[1][2][6][15]

Caption: Mechanism of this compound action on the actin cytoskeleton.

Biosynthesis

This compound is a hybrid polyketide-peptide natural product.[3] Its biosynthesis is initiated by a hybrid iterative type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[3][12] The gene cluster responsible for its production (che cluster) has been identified in Chaetomium globosum.[21]

The key steps in the proposed biosynthetic pathway are:

-

PKS-NRPS Synthesis: A hybrid PKS-NRPS enzyme synthesizes the initial polyketide-peptide backbone, incorporating tryptophan as the amino acid precursor.[9][12]

-

Diels-Alder Cyclization: The linear precursor undergoes an intramolecular Diels-Alder reaction to form the characteristic tricyclic core, yielding an intermediate known as prochaetoglobosin I.[12]

-

Oxidative Modifications: A series of post-PKS modifications, including hydroxylations and epoxidation catalyzed by enzymes like cytochrome P450 oxygenases, occur in a specific sequence to yield the final this compound structure.[12] Intermediates in this process can include cytoglobosin D and chaetoglobosin J.[12]

Caption: Simplified biosynthetic pathway of this compound.

Key Experimental Protocols

The biological activities of this compound are typically evaluated using a range of standard in vitro assays.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human cancer cells (e.g., HCT116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density. Cells are allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in the culture medium. The old medium is removed from the cells, and the cells are treated with various concentrations of the compound. A control group is treated with a medium containing the same percentage of DMSO.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are converted to percentage viability relative to the control. The IC₅₀ value is calculated by plotting a dose-response curve.

Caption: General workflow for an MTT-based cytotoxicity assay.

Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the visible growth of a fungus.

Methodology:

-

Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth (e.g., potato dextrose broth).

-

Compound Dilution: this compound is serially diluted in the broth across the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for growth to be visible in the positive control well (e.g., 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed.

Actin Staining for Cytoskeleton Visualization

This method allows for the direct visualization of the effects of this compound on the cellular actin network.

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound at a desired concentration for a specific time.

-

Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies or dyes to enter the cell.

-

Staining: The F-actin is stained using fluorescently-labeled phalloidin (e.g., TRITC-conjugated phalloidin), which binds specifically to actin filaments.[19] Nuclei can be counterstained with DAPI.

-

Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 10. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C32H36N2O5 | CID 6438437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Mycotoxin Properties and Metabolism: Part 2 — Great Plains Laboratory [mosaicdx.com]

- 16. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic Chaetoglobosins From a Soil-derived Chaetomium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional analysis of a this compound biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Chaetoglobosin A: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaetoglobosin A (ChA) is a mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily produced by fungi of the genus Chaetomium.[1][2] Structurally, it is a complex macrocyclic alkaloid characterized by a perhydroisoindolone moiety fused to a macrocycle and substituted with a 10-(indol-3-yl) group.[1] While known for its broad biological activities, ChA has garnered significant scientific interest for its potent cytotoxic effects, which are primarily rooted in its interaction with the cellular cytoskeleton. This document provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its primary target, the downstream signaling cascades it modulates, quantitative bioactivity data, and key experimental protocols for its study.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

The principal mechanism of action of this compound is its direct interference with the polymerization dynamics of actin.[3] Actin filaments (F-actin) are crucial polymers involved in maintaining cell shape, motility, division, and intracellular transport. Their function relies on a dynamic equilibrium of polymerization (addition of globular actin, or G-actin, monomers) and depolymerization.

This compound disrupts this process by binding to the fast-growing "barbed end" of F-actin filaments.[4][5] This binding action effectively caps the filament, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[5] This disruption of actin dynamics leads to a cascade of cellular consequences, including the inhibition of processes that are fundamentally dependent on a functional cytoskeleton, such as cell division, migration, and membrane ruffling.[6][7]

Downstream Cellular Effects & Signaling Pathways

The disruption of the actin cytoskeleton by this compound triggers profound downstream effects, most notably the induction of apoptosis (programmed cell death) in cancer cells. This is not a direct consequence of actin binding but rather a result of integrated stress responses that activate multiple signaling pathways.

Induction of Apoptosis via Oxidative Stress

In various cancer cell lines, including T-24 human bladder cancer and colorectal cancer, ChA treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[8][9] This state of oxidative stress causes mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP).[8][10] The compromised mitochondria then initiate the intrinsic apoptotic pathway. Concurrently, ChA can activate extrinsic apoptotic pathways, evidenced by the activation of initiator caspase-8.[4] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4]

Modulation of MAPK and PI3K/Akt/mTOR Pathways

The cellular stress induced by ChA also leads to the activation of key signaling cascades that regulate cell survival and death.

-

MAPK Pathway: Western blot analyses have demonstrated that ChA activates the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is also modulated by ChA treatment.[8][10] In some contexts, ChA has been shown to have an inhibitory effect on this pathway, contributing to its anti-tumor effects.[1]

The interplay between ROS generation and these signaling pathways is crucial; for example, the use of a ROS inhibitor can partially reverse the effects of ChA on the PI3K/Akt/mTOR pathway.[8][10]

Quantitative Bioactivity Data

The cytotoxic and anti-proliferative activity of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HCT116 | Colorectal Cancer | 3.15 | [10] |

| P388 | Leukemia | 3.67 | [10] |

| A549 | Lung Carcinoma | 6.56 | [10] |

| SGC-7901 | Gastric Cancer | 7.48 | [10] |

| MDA-MB-435 | Melanoma | 37.56 | [10] |

| HepG2 | Hepatocellular Carcinoma | 38.62 | [10] |

| T-24 | Bladder Cancer | 48.14 ± 10.25 | [8][10] |

Key Experimental Protocols

Investigating the mechanism of action of this compound involves a suite of cell-based and biochemical assays. Below are detailed methodologies for core experiments.

Protocol: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Target cancer cell line (e.g., T-24)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO concentration matched to the highest ChA dose) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Treated and control cells from culture

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment & Harvesting: Treat cells with various concentrations of this compound as described in the viability assay. After incubation, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

-

Cell Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: In Vitro Actin Polymerization Assay

Principle: This biochemical assay monitors the polymerization of G-actin into F-actin by measuring the increase in fluorescence of N-(1-pyrenyl)iodoacetamide-labeled actin. Pyrene-labeled G-actin has low fluorescence, which increases significantly upon its incorporation into a polymer (F-actin).

Materials:

-

Pyrene-labeled G-actin and unlabeled G-actin

-

General Actin Buffer (G-Buffer): e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT

-

10X Polymerization Buffer: e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

-

This compound (in DMSO)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

-

Black 96-well plates

Procedure:

-

Actin Preparation: Prepare a working solution of G-actin (e.g., 10 µM) containing 5-10% pyrene-labeled G-actin in G-Buffer on ice.

-

Assay Setup: In a 96-well plate, add different concentrations of this compound or vehicle (DMSO) to wells.

-

Initiate Polymerization: To initiate the reaction, add the G-actin solution to the wells and immediately add 1/10th volume of 10X Polymerization Buffer. Mix quickly.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometer (25°C). Measure the pyrene fluorescence intensity every 30-60 seconds for 1-2 hours.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear (elongation) phase of the curve. Compare the rates and extent of polymerization in the presence of this compound to the vehicle control. Inhibition will be observed as a decrease in the rate and/or the final fluorescence plateau.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insight into the production improvement and resource generation of this compound in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical role of heme oxygenase-1 in this compound by triggering reactive oxygen species mediated mitochondrial apoptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peerj.com [peerj.com]

The Biological Activities of Chaetoglobosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily produced by various species of the genus Chaetomium.[1] Structurally characterized by a complex polycyclic core, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted biological effects of this compound, with a focus on its anticancer, antifungal, and cell signaling modulation properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action.

Core Biological Activity: Actin Cytoskeleton Disruption

The primary mechanism of action underlying many of this compound's biological effects is its ability to interfere with the dynamics of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the polymerization and depolymerization of actin monomers. This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell division, migration, and cytokinesis, ultimately culminating in apoptosis in various cell types.[1]

Quantitative Assessment of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antifungal activities of this compound, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T-24 | Human Bladder Cancer | 48.14 ± 10.25 | |

| A549 | Human Lung Carcinoma | 6.56 | |

| SGC-7901 | Human Stomach Cancer | 7.48 | |

| MDA-MB-435 | Human Melanoma | 37.56 | |

| HepG2 | Human Liver Cancer | 38.62 | |

| HCT116 | Human Colon Cancer | 3.15 | |

| P388 | Murine Leukemia | 3.67 | |

| LNCaP | Human Prostate Cancer | 0.62 | [2] |

| B16F10 | Mouse Melanoma | 2.78 | [2] |

Table 2: Antifungal Activity of this compound (MIC/EC50 Values)

| Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Botrytis cinerea | EC50 | 0.40 | [3] |

| Rhizoctonia solani | IC50 | 3.88 | |

| Various MDR Bacteria & C. albicans | MIC | 3.9 - 62.5 | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways that are often dysregulated in diseases like cancer. The following diagrams, generated using Graphviz (DOT language), illustrate the impact of this compound on the MAPK and PI3K/AKT/mTOR pathways.

MAPK Signaling Pathway

PI3K/AKT/mTOR Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[5]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.[8]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Visualization of Actin Cytoskeleton Disruption

This protocol describes the use of fluorescently labeled phalloidin to visualize the effects of this compound on the actin cytoskeleton.

Materials:

-

This compound stock solution (in DMSO)

-

Cells grown on glass coverslips in a 24-well plate

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Triton X-100 solution (0.1% in PBS)

-

Fluorescently labeled phalloidin (e.g., TRITC-conjugated phalloidin)[9]

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for a specified time.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[9]

-

Nuclear Staining: (Optional) After washing with PBS, incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Visualization: Wash the coverslips with PBS and mount them onto glass slides using a mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

Materials:

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p38, ERK, JNK, PI3K, AKT, mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a protein assay kit.

-